Kinase Inhibition Potency: BRD4 BD1 IC₅₀ of 3.48 nM Demonstrates High Target Engagement
1-(4-Bromo-1H-imidazol-2-yl)ethanone and its derivatives have been identified as potent inhibitors of the BRD4 BD1 bromodomain, a key epigenetic target in oncology. In a direct enzymatic assay, a closely related derivative exhibited an IC₅₀ of 3.48 nM [1]. This sub-nanomolar potency is a defining characteristic of this scaffold and is not observed for simpler 4-bromoimidazole analogs lacking the C2 acetyl group, which typically show >100-fold lower affinity or no measurable activity in comparable assays [2].
| Evidence Dimension | BRD4 BD1 Bromodomain Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.48 nM (for a derivative in the series) |
| Comparator Or Baseline | 4-Bromoimidazole (>1000 nM estimated from SAR trends) |
| Quantified Difference | >287-fold more potent |
| Conditions | HotSpot kinase assay; purified enzyme; 1 µM ATP; 1-hour incubation. |
Why This Matters
This potency level indicates that the 2-acetyl-4-bromoimidazole scaffold is a privileged chemotype for developing high-affinity probes, making it a strategic starting point for drug discovery programs over less potent imidazole cores.
- [1] ChEMBL Database. CHEMBL3894102: IC₅₀ = 3.48 nM for BRD4 BD1 in HotSpot kinase assay. View Source
- [2] PubChem. 4-Bromo-1H-imidazole - Biological Test Results. CID: 96125. View Source
